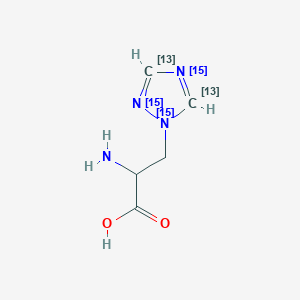
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid is a compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atomsThe triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[1,2,4]triazol-1-yl-propionic acid typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent, followed by further functionalization to introduce the amino and carboxylic acid groups. One common method involves the use of an O-tosyloxazoline derivative, which undergoes alkylation with 1H-1,2,4-triazole, followed by ring-opening and oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anticancer, and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-amino-3-[1,2,4]triazol-1-yl-propionic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole derivatives with different substituents. These compounds share the triazole ring structure but differ in their functional groups and overall properties .
Uniqueness
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to other triazole derivatives. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2+1,3+1,7+1,8+1,9+1 |
InChI Key |
XVWFTOJHOHJIMQ-AGSFAPETSA-N |
Isomeric SMILES |
[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















